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Introduction

Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its
aggressive nature and lack of targeted therapies. Constituting 15-20% of all breast cancers,
TNBC is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR),
and human epidermal growth factor receptor 2 (HER2) expression[1][2]. Standard treatment
has historically relied on chemotherapy, but outcomes remain poor with high rates of early
recurrence and mortality[1]. The discovery of novel therapeutic targets is paramount. Cyclin-
dependent kinase 7 (CDK7) has emerged as a promising target due to its dual role in
regulating both the cell cycle and transcription[3][4][5][6][7]. SHR5428 is a potent, selective,
and orally active noncovalent inhibitor of CDK7, showing significant preclinical promise in
TNBC models[3][4][6][8]. This document provides a comprehensive technical overview of the
existing preclinical data on SHR5428 for TNBC.

Mechanism of Action: CDK7 Inhibition

SHR5428 exerts its anti-cancer effects by selectively inhibiting CDK7. CDK?7 is a critical
component of two fundamental cellular complexes:

o CDK-Activating Kinase (CAK) Complex: CDK7, in a trimeric complex with Cyclin H and
MAT1, functions as a CAK[5]. This complex is responsible for the activating phosphorylation
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of T-loops in cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDKG®6, thereby controlling
cell cycle progression[5].

o General Transcription Factor TFIIH: The CAK is also an integral part of the general
transcription factor TFIIH[5]. Within TFIIH, CDK7 phosphorylates the C-terminal domain of
RNA Polymerase Il (Pol 1), a crucial step for the initiation of transcription[5].

By inhibiting CDK7, SHR5428 disrupts these two key processes, leading to cell cycle arrest
and the suppression of oncogenic transcription programs that drive tumor growth.

Signaling Pathway of CDK7 Inhibition by SHR5428
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Caption: Mechanism of SHR5428 via dual inhibition of CDK7's cell cycle and transcriptional
roles.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of SHR5428.
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Table 1: In Vitro Activity
Parameter Target/Cell Line Value (ICso) Reference(s)
Enzymatic Activity CDK7 2.3nM [3][6]
Cellular Activity MDA-MB-468 (TNBC) 6.6 nM [31[6]

ble 2: In Vivo Eff : : t lel

Tumor Growth

Animal Model Cell Line Treatment o Reference(s)
Inhibition (TGI)

3 mg/kg, PO,

Mouse HCC70 . 39% [3][6]
g.d.
10 mg/kg, PO,

Mouse HCC70 q 61% [3][6]
g.d.
30 mg/kg, PO,

Mouse HCC70 g 83% [3][6]
g.d.

Table 3: Preclinical Pharmacokinetic Parameters (Single

2 mglkg Oral Dose)

Oral
. Cmax AUC . o Reference(s
Species t (h) Bioavailabil
(ng/mL) (ng/mL-h) .
ity (F%)
Mouse 116 139 0.7 32% [6]
Rat 120 556 2.6 44% [6]
Dog 543 4101 4.9 92% [6]

Experimental Protocols

While detailed, step-by-step protocols for the SHR5428 studies are not publicly available, this

section outlines the general methodologies based on the published information and standard

practices in the field.
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In Vitro Kinase and Cell Proliferation Assays

o CDKY7 Enzymatic Assay: The inhibitory activity of SHR5428 against the CDK7 enzyme was
likely determined using a biochemical assay. This typically involves incubating recombinant
CDK7/Cyclin H/MAT1 complex with a specific substrate (e.g., a peptide derived from a
known CDKY7 target) and ATP. The kinase activity is measured by quantifying the amount of
phosphorylated substrate, often through methods like luminescence (measuring remaining
ATP) or fluorescence resonance energy transfer (FRET). SHR5428 would be added at
various concentrations to determine the 1Cso value.

» Cell Viability/Proliferation Assay: The anti-proliferative effect on the MDA-MB-468 TNBC cell
line was assessed to determine the cellular ICso. A common method is the use of assays like
MTT, MTS, or CellTiter-Glo.

o Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined
density and allowed to adhere overnight.

o Compound Treatment: Cells are then treated with a range of SHR5428 concentrations for
a specified period (e.g., 72 hours).

o Viability Measurement: A reagent is added that is converted into a detectable signal
(colorimetric, fluorescent, or luminescent) by metabolically active cells.

o Data Analysis: The signal intensity, which correlates with the number of viable cells, is
measured using a plate reader. The results are normalized to a vehicle control (e.g.,
DMSO) to calculate the percentage of inhibition, from which the ICso is derived.

In Vivo Xenograft Study

The dose-dependent anti-tumor efficacy was evaluated in a TNBC cell line-derived xenograft
model.

e Animal Model: Immunocompromised mice (e.g., NOD-SCID or Balb/c nude) are typically
used to prevent rejection of human tumor cells.

e Tumor Implantation: A suspension of HCC70 human TNBC cells is injected subcutaneously
into the flank of the mice.
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e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). Mice are then randomized into vehicle control and treatment groups.

e Drug Administration: SHR5428 was administered orally (PO) once daily (g.d.) for 21 days at
doses of 3, 10, and 30 mg/kg[3][8].

o Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g.,
twice weekly). Tumor volume is calculated using the formula: (Length x Width2)/2. The
primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study by
comparing the change in tumor volume in the treated groups to the vehicle control group.

Preclinical Pharmacokinetic (PK) Studies

PK studies were conducted in mice, rats, and dogs to evaluate the absorption, distribution,
metabolism, and excretion (ADME) properties of SHR5428.

Dosing: A single oral dose of 2 mg/kg was administered[6]. For determining oral
bioavailability, a separate cohort would have received an intravenous (IV) dose.

o Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g.,
0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.

e Bioanalysis: The concentration of SHR5428 in the plasma samples is quantified using a
validated bioanalytical method, typically Liquid Chromatography with tandem Mass
Spectrometry (LC-MS/MS).

o Parameter Calculation: The plasma concentration-time data is used to calculate key PK
parameters such as Cmax, AUC, t¥2, and F% using non-compartmental analysis.

Preclinical Xenograft Study Workflow
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Caption: Generalized workflow for a preclinical TNBC xenograft efficacy study.

© 2025 BenchChem. All rights reserved.

7/9

Tech Support


https://www.benchchem.com/product/b12394268?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Selectivity Profile

SHR5428 has demonstrated high selectivity for CDK7 over other cyclin-dependent kinases,
including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12[4][8]. This high selectivity is crucial
as it may minimize off-target effects and associated toxicities, a desirable characteristic for a
therapeutic candidate.

Conclusion and Future Directions

The preclinical data available for SHR5428 strongly support its potential as a therapeutic agent
for triple-negative breast cancer. It demonstrates potent and selective inhibition of CDK?7,
leading to significant anti-proliferative activity in TNBC cells and dose-dependent tumor growth
inhibition in vivo. Furthermore, its favorable pharmacokinetic profile, particularly the high oral
bioavailability observed in dogs, suggests its suitability for clinical development[6].

To the best of publicly available knowledge, SHR5428 has not yet entered clinical trials. Future
research should focus on advancing this compound into Phase | clinical studies to evaluate its
safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid
tumors, including TNBC. Further preclinical work could also explore potential biomarkers of
response and investigate rational combination strategies to enhance its anti-tumor activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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